molecular formula C12HCl7O2 B131705 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin CAS No. 35822-46-9

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

Cat. No. B131705
CAS RN: 35822-46-9
M. Wt: 425.3 g/mol
InChI Key: WCLNVRQZUKYVAI-UHFFFAOYSA-N
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Description

Polychlorinated dibenzo-p-dioxins (PCDDs) are a group of chemically related compounds that are persistent environmental pollutants. They have been studied extensively due to their toxicological significance, particularly the 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) isomer, which is known for its high toxicity. PCDDs are formed as byproducts in various industrial processes, including the synthesis of chlorophenol-based herbicides .

Synthesis Analysis

The synthesis of PCDDs, including TCDD and its derivatives, often occurs through pyrolysis of chlorophenates. Research has focused on synthesizing various PCDD isomers to understand their physical and spectral properties, which are crucial for identifying these compounds in environmental samples. The synthesis of oxygenated derivatives of TCDD has been achieved through the condensation of dichlorocatechol with substituted o-chloronitrobenzenes . Additionally, attempts to synthesize all PCDD isomers with six to eight chlorine atoms have been made, with several isomers characterized by gas chromatography and mass spectrometry without the need for actual isolation .

Molecular Structure Analysis

The molecular structure of PCDDs is characterized by two benzene rings connected by two oxygen atoms, forming a dioxin core. The number and position of chlorine atoms attached to this core define the specific isomer and its properties. X-ray crystallography has been used to determine the structure of these compounds, revealing that they are typically planar and may possess symmetry elements such as a center of inversion .

Chemical Reactions Analysis

PCDDs undergo various chemical reactions, including oxidative metabolism in biological systems. For instance, TCDD is metabolized in the rat to NIH-shifted products, which are hydroxylated derivatives with shifted chlorine atoms. These metabolites and their conjugates have been identified using techniques such as NMR and FAB-MS . The synthesis and study of TCDD metabolites have also been conducted to understand their biological and toxic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCDDs, including TCDD, are influenced by the number and position of chlorine atoms. These properties have been studied using NMR and MS to understand the behavior of these compounds in the environment and their interaction with biological systems. For example, the induction of hepatic enzymes by TCDD has been linked to its structure-activity relationship, with certain congeners showing a higher potency based on their chlorine substitution pattern .

Scientific Research Applications

Environmental Contamination and Detection Methods

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) has been a subject of environmental concern. A study demonstrated a micro method for determining HpCDD in sewage sludge, underscoring its prevalence in environmental waste and the need for efficient detection methods (Steinwandter, 1994).

Toxicological Research and Human Health Implications

HpCDD is part of the broader group of dioxins, which have been classified as human carcinogens. Research has focused on the epidemiologic and mechanistic evidence of dioxins like HpCDD, revealing their potential to cause various cancers and other health issues in humans (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

Immunological Effects

The immunocompetence effects of dioxins, including HpCDD, have been extensively studied. These studies have shown that exposure to HpCDD can lead to alterations in both innate and acquired immunity (Holsapple, Snyder, Wood, & Morris, 1991).

Cellular and Molecular Studies

Research has also delved into the cellular mechanisms of HpCDD, exploring its co-mitogenic actions in rat hepatocytes and interactions with other compounds, which provide insights into its mode of action at the cellular level (Schrenk, Karger, Lipp, & Bock, 1992).

Epidemiological Studies

Epidemiological studies have been conducted to understand the long-term health effects of HpCDD exposure. These studies have linked high exposure to dioxins like HpCDD with an increase in cancer, heart disease, and possibly diabetes (Steenland, Piacitelli, Deddens, Fingerhut, & Chang, 1999).

Oxidative Stress and Mutagenic Effects

Research has shown that HpCDD can cause oxidative stress responses in mammals and is associated with mutagenic and genotoxic effects. This emphasizes the pollutant's potential to cause DNA damage and other harmful biological effects (Shertzer, Nebert, Puga, Ary, Sonntag, Dixon, Robinson, Cianciolo, & Dalton, 1998).

Diabetes and Persistent Organic Pollutants

HpCDD, as part of persistent organic pollutants, has been investigated for its association with diabetes. Studies have found strong correlations between serum concentrations of pollutants like HpCDD and the prevalence of diabetes (Lee, Lee, Song, Steffes, Toscano, Baker, & Jacobs, 2006).

Safety And Hazards

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin displays a distinct dose/time toxicity threshold (c x t = k) and a life-prolonging subthreshold effect . It has been found in freshwater fish, human breastmilk, and in the air near municipal waste incinerators .

Future Directions

The half-life of heptachlorodibenzo-p-dioxin is calculated to be 3.6 years. This estimation was based on the analysis of fat tissue biopsies collected with an interval of 28 months from a 14-year-old girl who for a period of about 2–3 years had been exposed to technical pentachlorophenol .

properties

IUPAC Name

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12HCl7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H
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InChI Key

WCLNVRQZUKYVAI-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
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Molecular Formula

C12HCl7O2
Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID1052034
Record name 1,2,3,4,6,7,8-Heptachlorodibenzodioxin
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Molecular Weight

425.3 g/mol
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Physical Description

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin is an off-white powder. Insoluble in water. (NTP, 1992), Off-white solid; [CAMEO] White crystalline solid; [MSDSonline]
Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN
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Solubility

Insoluble (NTP, 1992), Water solubility= 1.9X10-3 mg/l (measured)
Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN
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Product Name

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

CAS RN

35822-46-9
Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
822
Citations
M Viluksela, BU Stahl, LS Birnbaum… - Toxicology and applied …, 1997 - Elsevier
Groups of 20 male and 20 female adult Sprague–Dawley rats were given five different doses of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD). Total doses for males and females (…
Number of citations: 41 www.sciencedirect.com
A Buchmann, S Stinchcombe, W Körner… - …, 1994 - academic.oup.com
Using an initiation–promotion system, enzyme-altered putative preneoplastic liver foci were induced in female Wistar rats by application of diethylnitrosamine (10 mg/kg/day) for 5 days, …
Number of citations: 52 academic.oup.com
NI Kerkvliet, JA Brauner - Toxicology and applied pharmacology, 1987 - Elsevier
The antibody response of C57B1 6 mice to sheep erythrocytes (SRBCs), a macrophage and T-cell-dependent antigen, is highly sensitive to suppression by 1,2,3,4,6,7,8-…
Number of citations: 68 www.sciencedirect.com
KK Rozman, M Lebofsky, DM Pinson - Food and chemical toxicology, 2005 - Elsevier
Chronic toxicity of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD) including its carcinogenicity was studied in female Sprague–Dawley rats in lifetime experiments. Six single dose …
Number of citations: 21 www.sciencedirect.com
D Schrenk, A Buchmann, K Dietz, HP Lipp… - …, 1994 - academic.oup.com
In a two-stage initiation-promotion experiment the hypothesis was investigated that 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) equivalents (TE), calculated from data of CYP1A …
Number of citations: 44 academic.oup.com
M Viluksela, BU Stahl, LS Birnbaum… - Toxicology and applied …, 1997 - europepmc.org
Groups of 20 male and 20 female rats were given five different oral doses of 1, 2, 3, 4, 6, 7, 8-heptachlorodibenzo-p-dioxin (HpCDD) or one dose of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin …
Number of citations: 30 europepmc.org
SH Moolgavkar, EG Luebeck, A Buchmann… - Toxicology and applied …, 1996 - Elsevier
A quantitative method based upon a stochastic model was used to estimate rates of initiation (alteration to express the ATPase-deficient phenotype) and of clonal growth of altered cells …
Number of citations: 74 www.sciencedirect.com
KK Rozman - Toxicological sciences: an official journal of the …, 1999 - academic.oup.com
Eight different doses (2.5 to 10.0 mg/kg) of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD) were administered acutely to a total of 272 female Sprague-Dawley rats. The doses …
Number of citations: 30 academic.oup.com
G Golor, K Yamashita, W Körner, H Hagenmaier… - Life sciences, 2001 - Elsevier
The kinetic properties and the inductive potency of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (H7CDD) were studied in Wistar rats following subcutaneous (sc) injections. For assessing …
Number of citations: 7 www.sciencedirect.com
U Simanainen, JT Tuomisto, J Tuomisto… - Toxicology and applied …, 2002 - Elsevier
Dose responses of the characteristic short-term effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD), 1,2,3,4,7,8-hexachlorodibenzo-p-…
Number of citations: 46 www.sciencedirect.com

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